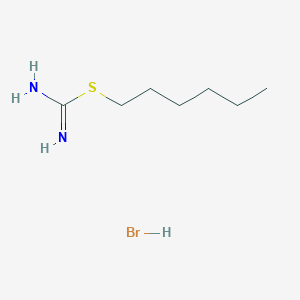
(Hexylsulfanyl)methanimidamide hydrobromide
Overview
Description
(Hexylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C7H17BrN2S. It belongs to the class of amidine compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of a hexylsulfanyl group attached to a methanimidamide moiety, with a hydrobromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (hexylsulfanyl)methanimidamide hydrobromide typically involves the reaction of hexylthiol with cyanamide under controlled conditions to form the intermediate hexylsulfanylmethanimidamide. This intermediate is then treated with hydrobromic acid to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: (Hexylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The hydrobromide ion can be substituted with other anions such as chloride or acetate.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Silver nitrate or sodium acetate can be used to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Hexylsulfinylmethanimidamide or hexylsulfonylmethanimidamide.
Reduction: Hexylsulfanylmethanamine.
Substitution: (Hexylsulfanyl)methanimidamide chloride or (hexylsulfanyl)methanimidamide acetate.
Scientific Research Applications
(Hexylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (hexylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- (Hexylsulfanyl)methanimidamide chloride
- (Hexylsulfanyl)methanimidamide acetate
- Hexylsulfinylmethanimidamide
- Hexylsulfonylmethanimidamide
Comparison: (Hexylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride or acetate counterparts. The presence of the hexylsulfanyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
hexyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S.BrH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZGNAKGLCEJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














